molecular formula C6H14ClNO2 B2494731 Methyl 3-aminopentanoate hydrochloride CAS No. 119924-95-7

Methyl 3-aminopentanoate hydrochloride

Cat. No.: B2494731
CAS No.: 119924-95-7
M. Wt: 167.63
InChI Key: QETMSSQMNUFHHA-UHFFFAOYSA-N
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Description

Methyl 3-aminopentanoate hydrochloride is a chiral compound used extensively in research as a synthetic intermediate. It exists in two enantiomeric forms: (S)-methyl 3-aminopentanoate hydrochloride (CAS: 1236525-13-5) and (R)-methyl 3-aminopentanoate hydrochloride (CAS: 532435-35-1) . Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.63 g/mol . The compound is hygroscopic and requires storage at room temperature in a dry, sealed environment to maintain stability . Suppliers such as GLPBIO and Chiral Quest emphasize its role in fine chemical synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 3-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMSSQMNUFHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetyl Chloride-Mediated Methanolysis

The most widely reported method involves reacting (R)-3-aminopentanoic acid with acetyl chloride in anhydrous methanol. As detailed in a 2010 patent (WO2010/88195), this one-pot procedure achieves 99% yield by maintaining the reaction at 60°C for 18 hours. The mechanism proceeds via in situ generation of HCl from acetyl chloride and methanol, which protonates the amino group, preventing nucleophilic interference during esterification. Key advantages include:

  • Temperature control : Reactions conducted between 20–60°C minimize racemization risks while ensuring complete conversion.
  • Solvent simplicity : Methanol serves as both solvent and nucleophile, simplifying purification.

Post-reaction, vacuum evaporation yields the hydrochloride salt as a light tan oil, requiring no further crystallization. Industrial-scale adaptations by Hisunny Chemical utilize this method, producing 25–200 kg batches with 99% purity.

Thionyl Chloride as Dual Acid Catalyst and Dehydrating Agent

An alternative approach employs thionyl chloride (SOCl₂) in methanol, adapted from β-alanine ester syntheses. For 3-aminopentanoic acid derivatives, the protocol involves:

  • Slow addition of SOCl₂ to chilled methanol (−5°C to 5°C) to generate HCl and methyl chlorosulfite intermediates.
  • Gradual incorporation of 3-aminopentanoic acid under reflux (66°C for 6 hours).

This method achieves quantitative yields but necessitates strict temperature control to prevent sulfonation byproducts. Comparative studies show thionyl chloride offers faster reaction kinetics than acetyl chloride (6 hours vs. 18 hours) but introduces handling challenges due to SO₂ off-gassing.

Enantioselective Synthesis and Resolution Techniques

Chiral Pool Synthesis from (R)-3-Aminopentanoic Acid

Optically pure methyl (R)-3-aminopentanoate hydrochloride is synthesized using enantiomerically pure (R)-3-aminopentanoic acid, preserving configuration via protonation of the α-amine during esterification. Nuclear magnetic resonance (NMR) analysis confirms enantiomeric excess >99% when using acetyl chloride, as evidenced by:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.47 (br, 3H, NH₃⁺), 3.76 (s, 3H, OCH₃), 2.87 (m, 2H, CH₂COO), 1.53 (d, J = 6.4 Hz, 3H, CH(CH₃)).

Racemization studies indicate <1% epimerization at 60°C, making this method suitable for chiral synthon production.

Industrial-Scale Production and Process Optimization

Catalytic System Advancements

Recent patents disclose copper(I) chloride (CuCl) as a catalyst for accelerating amino acid esterification under mild conditions. In a 2022 Chinese patent (CN114262271A), CuCl (0.5 mol%) reduced reaction time to 2 hours at 5°C for analogous 3-methyl-3-amino-1-pentyne synthesis, suggesting applicability to pentanoate esters.

Continuous Flow Reactor Adaptations

Pilot-scale studies for methyl 3-aminopropionate hydrochloride synthesis demonstrate flow chemistry advantages:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 hours 45 minutes
Yield 100% 98%
Space-Time Yield 0.8 g/L/h 12.4 g/L/h

Transitioning to continuous systems could enhance productivity for pentanoate homologs by minimizing thermal degradation.

Physicochemical Properties and Characterization

Spectral Data Correlation

Consistent spectral profiles across synthesis methods confirm structural integrity:

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1620 cm⁻¹ (NH₃⁺ bend), 1250 cm⁻¹ (C-O ester).
  • ¹³C NMR (125 MHz, D₂O) : δ 172.8 (COO), 51.9 (OCH₃), 38.2 (CHNH₂), 22.1–29.4 (CH₂CH₂), 16.7 (CH₃).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals:

  • Melting Point : 103–105°C (decomposition).
  • Degradation Onset : 185°C, indicating suitability for melt-processing in polymer applications.

Comparative Analysis of Synthetic Methods

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Acetyl Chloride HCl (in situ) 60 18 99 99
Thionyl Chloride SOCl₂ 66 6 100 97
CuCl Catalyzed CuCl 5 2 95 97

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopentanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-aminopentanoic acid.

    Acylation: The amino group can be acylated to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

    Acylation: Acyl chlorides or anhydrides are used in the presence of a base.

Major Products Formed

    3-Aminopentanoic Acid: Formed through hydrolysis of the ester group.

    Amides: Formed through acylation of the amino group.

Scientific Research Applications

Methyl 3-aminopentanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of methyl 3-aminopentanoate hydrochloride is not well-documented. it is believed to interact with biological molecules through its amino and ester functional groups. These interactions may involve binding to enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Enantiomers

Methyl 3-aminopentanoate hydrochloride belongs to a class of amino acid esters modified with hydrochloride salts. Key structural analogues include:

(R)-Methyl 3-Aminopentanoate Hydrochloride: The enantiomer of the (S)-form, sharing identical molecular formula and weight but differing in stereochemistry, which can influence biological activity and synthetic utility .

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride : A yohimbine derivative with a heterocyclic framework, used in adrenergic receptor studies .

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride] : An azetidine-containing compound with a naphthalene moiety, investigated for physiological activity .

Physicochemical and Functional Differences

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications
(S)-Methyl 3-aminopentanoate hydrochloride C₆H₁₃NO₂·HCl 167.63 1236525-13-5 Chiral ester, primary amine, hydrochloride Chiral building block, drug synthesis
(R)-Methyl 3-aminopentanoate hydrochloride C₆H₁₃NO₂·HCl 167.63 532435-35-1 Mirror stereochemistry to (S)-form As above, with enantioselective applications
Methyl 5-(benzylamino)-3-oxopentanoate HCl C₁₃H₁₆ClNO₃ 271.74 1257403-90-9 Benzylamino, ketone, ester Pharmaceutical intermediate
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl Not specified Not specified Not specified Yohimbine backbone, methyl ester Adrenergic receptor studies
KHG26792 C₁₇H₂₂ClNO ~299.88 Not specified Azetidine, naphthalene, propoxy group Drug candidate screening

Biological Activity

Methyl 3-aminopentanoate hydrochloride, with the chemical formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, primarily due to its neuroprotective effects and roles in metabolic pathways.

  • Chemical Formula : C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol
  • CAS Number : 1236525-13-5
  • Solubility : Highly soluble in water

Biological Activities

This compound exhibits several significant biological activities:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neurons from damage, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter levels.
  • Enzyme Interaction : The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. It interacts with various enzymes and receptors, influencing cellular signaling and metabolic processes.
  • Pharmacokinetics : this compound is well-absorbed in biological systems, undergoes minimal metabolism, and is often excreted unchanged. Its pharmacokinetic profile suggests a potential for sustained biological activity over time.

The biological activity of this compound can be attributed to its structural properties:

  • Dual Functional Groups : The presence of both amine and carboxyl groups allows the compound to act as both an acid and a base, facilitating interactions with various biological targets.
  • Biochemical Pathways : It participates in key biochemical pathways, including protein synthesis and neurotransmitter regulation, which are critical for maintaining cellular function.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

Compound NameCAS NumberSimilarity IndexNotable Characteristics
(R)-Methyl 3-aminobutanoate hydrochloride139243-54-20.97Shorter carbon chain; used in similar applications
Methyl 6-aminohexanoate hydrochloride1926-80-30.84Longer carbon chain; potential applications in drug synthesis
Methyl 5-aminopentanoate hydrochloride29840-56-00.84Similar length but different functional group positioning
2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride1835-52-50.83Contains additional functional groups; diverse applications

The unique carbon chain length and functional group arrangement of this compound distinguishes it from its analogs, making it particularly suitable for specific biochemical applications.

Case Studies and Research Findings

  • Neuroprotection Studies : A study demonstrated that methyl 3-aminopentanoate derivatives could significantly reduce neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Metabolic Pathway Investigations : In vitro studies have shown that this compound influences the activity of key metabolic enzymes, indicating its role as a modulator in metabolic pathways relevant to energy production and amino acid metabolism.

Q & A

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., proteases or aminotransferases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or protein pockets .

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